Benzophenone, 2,5-diamino-2'-chloro-

Beschreibung

Significance of Benzophenone (B1666685) Scaffolds in Organic Chemistry Research

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring molecules and synthetic compounds that exhibit a wide range of biological activities. prepchem.comguidechem.comnih.gov Natural benzophenones, isolated from sources like higher plants and fungi, have demonstrated antifungal, antimicrobial, antiviral, and antioxidant properties. prepchem.com In synthetic chemistry, the benzophenone framework serves as a crucial building block for more complex molecular architectures. guidechem.com

The inherent reactivity of the carbonyl group, combined with the stability of the diaryl ketone structure, makes it an ideal synthon. Furthermore, benzophenone derivatives are widely used in industrial applications, such as ingredients in perfumes, as photoinitiators in polymer chemistry, and as UV-filtering agents in sunscreens and other personal care products. guidechem.comacs.org Their diverse applications underscore the fundamental importance of this structural motif in both academic research and commercial development.

Overview of Aminobenzophenone Derivatives in Advanced Chemical Synthesis

Among the various classes of substituted benzophenones, aminobenzophenone derivatives are particularly vital as intermediates in the synthesis of fine chemicals and pharmaceuticals. wum.edu.pl These compounds are especially renowned as key precursors for the synthesis of 1,4-benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. wum.edu.plwikipedia.org The presence of both an amino group and a carbonyl group in the ortho position on one of the benzene (B151609) rings provides the necessary functionality for cyclization reactions that form the core diazepine (B8756704) ring system. asianpubs.org

Beyond benzodiazepines, aminobenzophenones are valuable starting materials for a diverse range of heterocyclic systems, including quinolines, quinazolines, acridones, fluorenones, and indazoles. wum.edu.plasianpubs.org The synthesis of these derivatives can be challenging due to the presence of multiple reactive sites. asianpubs.org Consequently, numerous synthetic methodologies have been developed, with common strategies including Friedel-Crafts acylation, the reaction of aryl-Grignard reagents with aminobenzaldehydes, and the chemical or catalytic reduction of 2,1-benzisoxazoles. wum.edu.pl

Scope and Research Focus on Benzophenone, 2,5-diamino-2'-chloro-

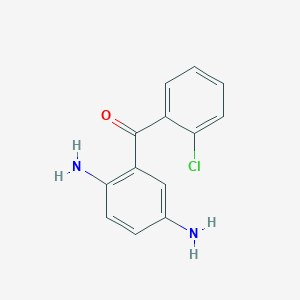

This article focuses specifically on the chemical compound Benzophenone, 2,5-diamino-2'-chloro- . This particular derivative is distinguished by the presence of two amino groups on one phenyl ring and a chlorine atom on the other. This specific substitution pattern suggests its potential as a highly functionalized building block in synthetic chemistry.

While extensive research exists for the broader class of aminobenzophenones, detailed studies focusing solely on Benzophenone, 2,5-diamino-2'-chloro- are limited in publicly available scientific literature. However, its fundamental properties can be cataloged.

Table 1: Physicochemical Properties of Benzophenone, 2,5-diamino-2'-chloro-

| Property | Value | Source(s) |

| CAS Number | 58479-51-9 | nist.gov |

| Molecular Formula | C₁₃H₁₁ClN₂O | nist.govguidechem.com |

| Molecular Weight | 246.69 g/mol | nist.govguidechem.com |

| IUPAC Name | (2,5-diaminophenyl)(2-chlorophenyl)methanone | nist.gov |

| Synonyms | 2,5-Diamino-2'-chlorobenzophenone | nist.gov |

The research interest in this compound stems from its potential as a precursor for complex heterocyclic structures. The three substituents—two amino groups and one chlorine atom—offer multiple reactive sites for further chemical modification. For instance, the diamino-substitution pattern is a known feature in compounds investigated for antimalarial activity, although these related compounds have also shown some cytotoxicity. chemicalbook.com

Given its structure as a 2-aminobenzophenone (B122507) derivative, a primary research application would be in the synthesis of highly substituted benzodiazepines or other related central nervous system (CNS) active agents. researchgate.net The presence of the additional amino group and the chloro-substituent could be exploited to modulate the pharmacological profile of the resulting heterocyclic products. Plausible synthetic routes to obtain Benzophenone, 2,5-diamino-2'-chloro- would likely involve the reduction of a corresponding nitro-substituted precursor, a common method for preparing aromatic amines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(2,5-diaminophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7H,15-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTGFGCXWOUKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334751 | |

| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-51-9 | |

| Record name | Benzophenone, 2,5-diamino-2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzophenone, 2,5 Diamino 2 Chloro

Established Synthetic Pathways for Analogous Compounds

Established methods for synthesizing substituted aminobenzophenones often involve two main strategies: the reduction of a nitro precursor or direct amination reactions.

Reduction of Nitrobenzophenone Precursors

A common and well-established route to aminobenzophenones is the reduction of the corresponding nitrobenzophenone. This approach would theoretically involve the synthesis of a dinitro-chlorobenzophenone precursor, which would then be reduced to the desired diamino product.

The synthesis of the precursor, 2'-chloro-2,5-dinitrobenzophenone, could potentially be achieved through a Friedel-Crafts acylation reaction. This would involve the reaction of 2,5-dinitrobenzoyl chloride with chlorobenzene (B131634) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Table 1: Hypothetical Friedel-Crafts Acylation for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Hypothetical Product |

|---|

Once the dinitro precursor is obtained, various reducing agents can be employed to convert the nitro groups to amino groups. Common reagents for this transformation include:

Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl)

Iron (Fe) powder in acidic medium (e.g., acetic acid or HCl)

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Alternative Amination Reactions

Direct amination of a suitably functionalized benzophenone (B1666685) is another potential, though often more challenging, synthetic route. This could involve nucleophilic aromatic substitution (SNAr) reactions if the benzophenone core contains appropriate leaving groups activated by electron-withdrawing groups. However, given the desired substitution pattern, this approach is less straightforward for Benzophenone, 2,5-diamino-2'-chloro-.

Novel Synthetic Approaches and Route Optimization for Analogous Compounds

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These approaches could potentially be adapted for the synthesis of the target compound.

Iron-Powder Mediated Reduction Strategies

The use of iron powder for the reduction of nitro groups is a classic method that has seen renewed interest due to its low cost and environmental friendliness compared to other reducing agents like tin salts. actascientific.com The reaction is typically carried out in an acidic medium, and the reaction conditions can be optimized by adjusting the temperature, solvent, and acid used. actascientific.com For a dinitro precursor, careful control of reaction conditions might allow for selective reduction, although achieving complete reduction to the diamine is the more common outcome.

Table 2: General Conditions for Iron-Powder Mediated Nitro Reduction

| Substrate | Reducing Agent | Solvent System | Typical Temperature |

|---|

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. patsnap.com Both the initial Friedel-Crafts acylation and the subsequent reduction of the nitro groups could potentially be optimized using microwave irradiation. This technique can enhance the rate of reaction by efficiently heating the reactants, sometimes leading to different product selectivities compared to conventional heating methods. patsnap.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is a major focus in modern synthetic chemistry. For the hypothetical synthesis of Benzophenone, 2,5-diamino-2'-chloro-, several aspects could be considered to make the process more environmentally benign:

Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using ethanol (B145695) or water as solvents in the reduction step instead of more toxic organic solvents.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Catalytic hydrogenation is a good example of this principle.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. patsnap.com

Purification and Isolation Methodologies

The purification and isolation of the final product, Benzophenone, 2,5-diamino-2'-chloro-, are critical steps to ensure the removal of impurities, unreacted starting materials, and byproducts from the synthesis. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the impurities present. Common techniques for the purification of substituted diaminobenzophenones include recrystallization, column chromatography, and filtration with solvent washing.

Recrystallization is a primary technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For diaminobenzophenones, polar solvents or mixtures of polar and non-polar solvents are often effective. For instance, ethanol, isopropanol, or aqueous solutions of these alcohols have been successfully used for the recrystallization of similar diaminobenzophenone derivatives. google.com The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration and dried.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For benzophenone derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. By collecting the fractions of the eluent, the desired compound can be isolated in a pure form. The choice of the mobile phase is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Filtration and Washing are fundamental steps in the isolation of the synthesized product. After the completion of the reaction, the crude product may precipitate out of the reaction mixture. This solid can be collected by filtration. Subsequent washing of the filtered solid with a suitable solvent helps to remove residual reagents and soluble impurities. For example, after catalytic reduction of a nitro group to form a diaminobenzophenone, the catalyst is typically removed by filtration. google.com The filtrate containing the product can then be processed further, which may involve cooling to induce crystallization, followed by another filtration and washing of the crystalline product. google.com Washing with a solvent in which the desired compound is sparingly soluble minimizes product loss while effectively removing impurities.

The table below summarizes the common purification methodologies applicable to Benzophenone, 2,5-diamino-2'-chloro-, based on techniques used for similar compounds.

| Method | Typical Solvents/Stationary Phase | General Procedure | Applicable Impurities Removed |

| Recrystallization | Ethanol, Isopropanol, Water/Alcohol mixtures | Dissolve crude product in minimum hot solvent, cool to crystallize, filter, and dry. | Soluble impurities, unreacted starting materials. |

| Column Chromatography | Silica Gel | Adsorb crude product onto the stationary phase, elute with a suitable solvent system. | Byproducts with different polarities. |

| Filtration and Washing | Water, Ethanol, Isopropyl alcohol | Collect solid product by filtration, wash with a solvent to remove soluble contaminants. | Residual catalysts, soluble reagents, and byproducts. |

Molecular and Supramolecular Structural Investigations

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Space Group

A comprehensive search of publicly available scientific databases and literature has been conducted. As of the latest update, there are no published single crystal X-ray diffraction studies for Benzophenone (B1666685), 2,5-diamino-2'-chloro-. Consequently, information regarding its crystal system and space group is not available.

Conformational Analysis of the Benzophenone Core and Substituents

Experimental data from X-ray diffraction is necessary for a definitive conformational analysis of the benzophenone core and its substituents in the solid state. Due to the lack of such studies for Benzophenone, 2,5-diamino-2'-chloro-, a detailed analysis based on experimental findings cannot be provided.

Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions and hydrogen bonding networks relies on crystallographic data. As no such data has been reported for Benzophenone, 2,5-diamino-2'-chloro-, the nature of its intermolecular interactions and hydrogen bonding patterns in the crystalline form remains uncharacterized.

Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. The investigation of polymorphism requires extensive crystallographic screening and analysis. There are currently no published studies on the polymorphism of Benzophenone, 2,5-diamino-2'-chloro-.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics simulations are computational methods used to study the dynamic behavior of molecules, including their conformational flexibility. A thorough search of the scientific literature revealed no published molecular dynamics simulation studies specifically focused on Benzophenone, 2,5-diamino-2'-chloro-. Therefore, no data on its conformational flexibility from such simulations can be presented.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Detailed experimental data from FT-IR and FT-Raman spectroscopy for Benzophenone (B1666685), 2,5-diamino-2'-chloro- is not available in the public domain. Consequently, a specific analysis of its vibrational modes cannot be provided.

Fourier Transform Infrared (FT-IR) Spectroscopy

No published FT-IR spectra or detailed vibrational frequency assignments for Benzophenone, 2,5-diamino-2'-chloro- could be located.

Fourier Transform Raman (FT-Raman) Spectroscopy

No published FT-Raman spectra or a corresponding analysis of Raman shifts for Benzophenone, 2,5-diamino-2'-chloro- could be found.

Analysis of Characteristic Functional Group Frequencies

Without experimental FT-IR and FT-Raman data, a specific analysis of the characteristic functional group frequencies for Benzophenone, 2,5-diamino-2'-chloro- cannot be compiled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly accessible ¹H NMR and ¹³C NMR spectral data for Benzophenone, 2,5-diamino-2'-chloro- are not available. Therefore, a detailed analysis of its chemical shifts and coupling constants cannot be presented.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No ¹H NMR spectra or data for Benzophenone, 2,5-diamino-2'-chloro- are available in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No ¹³C NMR spectra or data for Benzophenone, 2,5-diamino-2'-chloro- have been found in the public domain.

Advanced NMR Techniques for Structural Elucidation

The unequivocal structural elucidation of complex organic molecules like 2,5-diamino-2'-chlorobenzophenone relies heavily on advanced Nuclear Magnetic Resonance (NMR) techniques. ipb.pt While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the precise molecular architecture. researchgate.netukm.my

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a definitive structural assignment.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2,5-diamino-2'-chlorobenzophenone, COSY would reveal the connectivity of protons within the two separate aromatic rings. For instance, it would show correlations between adjacent protons on the 2,5-diaminophenyl ring and separately on the 2'-chlorophenyl ring, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the previously identified proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons and heteroatoms. For this molecule, HMBC would be instrumental in connecting the two aromatic rings across the carbonyl group (C=O). Correlations would be expected from the protons ortho to the carbonyl group (on both rings) to the carbonyl carbon itself, confirming the benzophenone backbone. Furthermore, it would confirm the placement of the amino groups by showing correlations from the -NH₂ protons to the carbons of the diaminophenyl ring.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) Position | Correlated Carbon (¹³C) via HMBC (2-3 bonds) |

| Protons on 2,5-diaminophenyl ring (ortho to C=O) | Carbonyl Carbon, Quaternary carbons within the same ring |

| Protons on 2'-chlorophenyl ring (ortho to C=O) | Carbonyl Carbon, Quaternary carbon bonded to chlorine |

| Amine Protons (-NH₂) | Carbons at positions 2 and 5 of the diaminophenyl ring |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Electronic Absorption and Emission Characteristics

The UV-Vis absorption spectrum of 2,5-diamino-2'-chlorobenzophenone is dictated by its electronic structure, which is dominated by the benzophenone chromophore. Benzophenone itself typically displays two characteristic absorption bands: a weak, longer-wavelength band corresponding to the n → π* transition of the carbonyl group, and a strong, shorter-wavelength band due to the π → π* transition of the aromatic system. msu.edu

The presence of substituents significantly modifies the absorption profile. The two amino groups (-NH₂) on one phenyl ring act as powerful auxochromes, introducing lone pairs of electrons that can conjugate with the aromatic π-system. This conjugation lowers the energy of the π* molecular orbital, resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength and an increase in its intensity (hyperchromic effect). The 2'-chloro substituent has a weaker electronic effect.

Consequently, 2,5-diamino-2'-chlorobenzophenone is expected to absorb light at longer wavelengths compared to unsubstituted benzophenone.

| Transition Type | Expected Wavelength Region | Description |

| n → π | ~340-380 nm | A weak absorption band originating from the excitation of a non-bonding electron on the carbonyl oxygen. |

| π → π | ~280-320 nm | An intense absorption band due to electronic transitions within the conjugated aromatic and carbonyl system. |

Optical Band Gap Determination

The optical band gap (Eg) is a crucial parameter for semiconductor materials, representing the minimum energy required to excite an electron from the valence band to the conduction band. For organic compounds, this value can be estimated from the onset of UV-Vis absorption. mdpi.com A common method for this determination is the use of a Tauc plot. anahuac.mx

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:

(αhν)n = A(hν - Eg)

Where:

α is the absorption coefficient, calculated from the absorbance.

hν is the incident photon energy.

A is a constant.

n is an index that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions).

To determine the optical band gap, (αhν)n is plotted against hν. The linear portion of this plot is extrapolated to the energy axis (where (αhν)n = 0), and the intercept provides the value of the optical band gap, Eg. researchgate.net Without an experimental absorption spectrum for 2,5-diamino-2'-chlorobenzophenone, a specific band gap value cannot be calculated.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound. nist.gov For 2,5-diamino-2'-chlorobenzophenone (Formula: C₁₃H₁₁ClN₂O), the molecular weight is 246.69 g/mol . nist.gov

In an EI-MS experiment, the molecule is ionized to produce a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum of 2,5-diamino-2'-chlorobenzophenone will exhibit two molecular ion peaks:

M⁺˙ peak: At m/z 246, corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺˙ peak: At m/z 248, corresponding to the molecule containing the ³⁷Cl isotope.

The intensity of the [M+2]⁺˙ peak will be approximately one-third that of the M⁺˙ peak, which is a definitive indicator for the presence of a single chlorine atom in the molecule. miamioh.edu

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion generated during EI-MS is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. researchgate.net The primary fragmentation pathways for 2,5-diamino-2'-chlorobenzophenone are predicted to occur via cleavage adjacent to the carbonyl group (alpha-cleavage), a common pathway for ketones. researchgate.net

Proposed major fragmentation pathways include:

Formation of a chlorobenzoyl cation: The molecular ion can fragment by breaking the bond between the carbonyl carbon and the diaminophenyl ring. This would result in a chlorobenzoyl cation and a diaminophenyl radical.

Formation of a diaminobenzoyl cation: Alternatively, cleavage of the bond between the carbonyl carbon and the chlorophenyl ring would yield a diaminobenzoyl cation and a chlorophenyl radical.

A table summarizing the expected key fragments is provided below.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Neutral Loss |

| 246 | [C₁₃H₁₁³⁵ClN₂O]⁺˙ (Molecular Ion) | - |

| 139 | [C₇H₄³⁵ClO]⁺ (Chlorobenzoyl cation) | C₆H₇N₂• (Diaminophenyl radical) |

| 135 | [C₇H₇N₂O]⁺ (Diaminobenzoyl cation) | C₆H₄Cl• (Chlorophenyl radical) |

| 111 | [C₆H₄³⁵Cl]⁺ (Chlorophenyl cation) | C₇H₇N₂O• (Diaminobenzoyl radical) |

| 107 | [C₆H₇N₂]⁺ (Diaminophenyl cation) | C₇H₄ClO• (Chlorobenzoyl radical) |

This predictable fragmentation provides strong evidence for the identity and connectivity of the 2,5-diamino-2'-chlorobenzophenone structure. nih.gov

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This method provides a crucial test of purity and empirical formula determination for a synthesized compound like Benzophenone, 2,5-diamino-2'-chloro-. The analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are measured to calculate the percentage composition of the original sample.

For a compound to be considered pure, the experimentally determined (found) percentages of C, H, and N should closely match the theoretically calculated values, typically within a margin of ±0.4%. These calculated values are derived directly from the compound's molecular formula.

The calculated elemental composition for Benzophenone, 2,5-diamino-2'-chloro- is presented below.

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 63.29 |

| Hydrogen (H) | 4.49 |

| Nitrogen (N) | 11.35 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to molecules like benzophenone (B1666685) derivatives to predict their properties. scihorizon.comorientjchem.org Studies on analogous compounds, such as 2-amino-5-chlorobenzophenone (B30270) (2A-5CB), provide a framework for understanding the target molecule. scihorizon.comorientjchem.orgresearchgate.net

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govanalis.com.my For benzophenone derivatives, calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d) or 6-311G(d,p). orientjchem.orgresearchgate.netnih.gov

In related benzophenone structures, such as 2A-5CB, DFT calculations have shown that the two phenyl rings are not coplanar. scihorizon.comorientjchem.org This non-planarity arises from steric repulsion between atoms on the two rings. scihorizon.com For instance, the dihedral angles C6-C5-C14-C15 and C5-C14-C15-C16 in 2A-5CB were calculated to be 162.42° and 145.84°, respectively, indicating a significant twist from a planar conformation. orientjchem.org The presence of substituents like amino and chloro groups influences the bond lengths and angles. The electron-donating nature of the chlorine atom can cause the bond angle of the carbon atom it is attached to (C-C-C) to exceed the standard 120°. scihorizon.com The stability of a molecule is also related to its HOMO-LUMO energy gap; a larger gap implies higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface.

In an MEP map:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack.

Green regions denote neutral or zero potential.

For molecules containing chlorine, MEP maps often show an additional region of negative electrostatic potential near the chlorine atom, which can influence intermolecular interactions. researchgate.net In substituted benzophenones, the oxygen atom of the carbonyl group is typically a site of high negative potential (a red region), making it a primary site for electrophilic interaction. The amino groups would also influence the potential map, with the nitrogen atoms being electron-rich centers. MEP analysis helps in understanding how the molecule interacts with biological receptors. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic properties of molecules. ajchem-a.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO acts as an electron donor, and its energy (EHOMO) is related to the ionization potential.

LUMO acts as an electron acceptor, and its energy (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comnih.gov

Table 1: Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

This table provides the definitions and formulas for key reactivity descriptors derived from HOMO and LUMO energies.

Studies on related organotin(IV) complexes have demonstrated the calculation of these descriptors from DFT-computed HOMO-LUMO energies. nih.gov For 2,5-diamino-2'-chlorobenzophenone, the amino groups would raise the HOMO energy, making the molecule a better electron donor, while the chloro-substituted phenyl ring would influence the LUMO, affecting its electron-accepting capability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govpageplace.de This approach is widely used in drug discovery to predict the activity of new compounds. researchgate.netnih.gov Studies on 2,5-diaminobenzophenone derivatives as farnesyltransferase inhibitors (FTIs) for antimalarial applications have successfully employed QSAR methodologies. researchgate.netnih.govnih.govresearchgate.net

2D-QSAR Methodologies for Derivatives

2D-QSAR models correlate biological activity with 2D descriptors of the molecule, which can be calculated from its chemical structure. pageplace.deju.edu.jo These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. ju.edu.jo

In a typical 2D-QSAR study of 2,5-diaminobenzophenone derivatives, the following steps are taken: nih.govnih.gov

Data Set Collection : A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.govnih.gov

Structure Optimization : The 2D structures are converted to 3D and their geometries are optimized using computational chemistry software. nih.govju.edu.jo

Descriptor Calculation : A large number of molecular descriptors are calculated for each optimized structure using software like DRAGON or PaDEL. nih.govju.edu.joresearchgate.net

Descriptor Selection : To avoid overfitting and build a robust model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms-partial least squares (GA-PLS) and stepwise regression are often used for this purpose. nih.govnih.gov Studies on 2,5-diaminobenzophenone FTIs have shown that descriptors related to the volume, shape, and polarity of the molecules are important for their activity. researchgate.netnih.govnih.gov

Model Building and Validation : A mathematical model is built using the selected descriptors. The model's predictive power is then rigorously validated using internal methods (like cross-validation) and external test sets. nih.govnih.gov

Chemometric Methods in QSAR

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In QSAR, various chemometric methods are employed to build the predictive models.

Commonly used methods include:

Multiple Linear Regression (MLR) : This is a linear method that creates an equation correlating the biological activity with a linear combination of the selected descriptors. nih.govnih.gov It is one of the simplest and most interpretable QSAR methods.

Artificial Neural Networks (ANN) : ANNs are non-linear methods inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between descriptors and activity and often show higher accuracy than linear models. nih.govnih.gov

Support Vector Machines (SVM) : SVM is another powerful non-linear method used for both classification and regression. It works by finding an optimal hyperplane that separates data points. nih.govnih.gov

In studies of 2,5-diaminobenzophenone derivatives, both linear (MLR) and non-linear (ANN, SVM) models have been developed. nih.govnih.gov The results consistently showed that the developed 2D-QSAR models were valid and could be used to predict the activities of new compounds. researchgate.netnih.gov Furthermore, non-linear models like ANN and SVM generally exhibited greater accuracy and predictive capability compared to the linear MLR models. nih.govnih.gov

Intermolecular Interaction Analysis

Non-Covalent Interactions (NCI)

While a specific Non-Covalent Interaction (NCI) analysis for 2,5-diamino-2'-chlorobenzophenone has not been reported, the molecular structure suggests the presence of several key interactions. The amino groups (-NH2) and the carbonyl group (C=O) are primary sites for hydrogen bonding. Additionally, the aromatic rings can participate in π-π stacking and van der Waals interactions. The chlorine atom can also engage in halogen bonding. Computational studies on similar molecules, such as 2-amino-5-chlorobenzophenone, have utilized techniques like Natural Bond Orbital (NBO) analysis to confirm the presence of intramolecular hydrogen bonds, for instance between an amino group hydrogen and the carbonyl oxygen. Such intramolecular interactions would likely influence the intermolecular interaction landscape of 2,5-diamino-2'-chlorobenzophenone as well.

Hydrogen Bonding Basicities

The hydrogen bonding basicity of 2,5-diamino-2'-chlorobenzophenone is primarily determined by the lone pairs of electrons on the oxygen atom of the carbonyl group and the nitrogen atoms of the two amino groups. These sites can act as hydrogen bond acceptors. The presence of two amino groups, compared to a single one in related studied compounds, would suggest a potentially higher capacity for accepting hydrogen bonds. The specific basicity values, often calculated using quantum chemical methods, have not been documented for this particular compound. Studies on related aminobenzophenones could offer qualitative comparisons, but quantitative data for 2,5-diamino-2'-chlorobenzophenone is currently unavailable.

Prediction of Spectroscopic Parameters

Theoretical Vibrational Frequencies and Intensities

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict the vibrational frequencies and intensities of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For 2-amino-5-chlorobenzophenone, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to compute its vibrational wavenumbers. A similar approach could be applied to 2,5-diamino-2'-chlorobenzophenone to predict its vibrational spectrum. The characteristic vibrational modes would include N-H stretching from the amino groups, C=O stretching of the carbonyl group, and various aromatic C-H and C-C stretching and bending modes.

Below is a hypothetical table of predicted vibrational frequencies for 2,5-diamino-2'-chlorobenzophenone, based on typical ranges for the functional groups present.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretching | ~3400 |

| Amino (-NH₂) | Asymmetric Stretching | ~3500 |

| Carbonyl (C=O) | Stretching | ~1650 |

| Aromatic C-H | Stretching | ~3000-3100 |

| C-Cl | Stretching | ~600-800 |

Note: This table is illustrative and not based on actual computed data for 2,5-diamino-2'-chlorobenzophenone.

Electronic Transitions and Absorption Spectra

The electronic transitions and UV-Visible absorption spectra of benzophenones are of significant interest due to their photochemical properties. Benzophenones typically exhibit two main absorption bands: a high-energy π-π* transition and a lower-energy n-π* transition. The n-π* transition of the carbonyl group is often responsible for the photochemical reactivity of these compounds. For 2,5-diamino-2'-chlorobenzophenone, the presence of two amino groups, which are strong electron-donating groups, is expected to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzophenone. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), could provide precise predictions of the excitation energies and oscillator strengths for the electronic transitions. Studies on 2-amino-4-chlorobenzonitrile (B1265954) have shown two main absorption peaks corresponding to π → π* and n → π* transitions.

A hypothetical table of predicted electronic transitions for 2,5-diamino-2'-chlorobenzophenone is presented below.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| n → π | ~340-380 | Low |

| π → π | ~250-300 | High |

Note: This table is illustrative and not based on actual computed data for 2,5-diamino-2'-chlorobenzophenone.

Reactivity and Reaction Mechanisms

Amination and Acylation Reactions at Amino Groups

The primary amino groups at the 2- and 5-positions of the benzophenone (B1666685) scaffold are nucleophilic centers that readily undergo amination and acylation reactions. Acylation is a particularly crucial step in the synthesis of various pharmaceuticals, as it modifies the electronic properties of the molecule and introduces functionalities necessary for subsequent cyclization reactions.

A common and significant acylation reaction involves the treatment of a 2-aminobenzophenone (B122507) derivative with an acylating agent like chloroacetyl chloride. This reaction typically occurs at the more reactive 2-amino group to form a 2-(chloroacetamido)benzophenone intermediate. This intermediate is a key precursor for the synthesis of several heterocyclic systems, including benzodiazepines. The acylation converts the electron-donating amino group into an electron-withdrawing amide group, which influences the molecule's reactivity and biological profile. For instance, in the synthesis of various 2-amino-5-chlorobenzophenone (B30270) derivatives, the initial step is often the acylation with chloroacetyl chloride, followed by reaction with various anilines. google.comresearchgate.net

Research has also explored the acylation of 2,5-diaminobenzophenones to investigate structure-activity relationships for biological applications, such as antimalarial agents. chemicalbook.com By attaching different acyl or sulfonyl residues to the 5-amino group, researchers can systematically vary the lipophilicity and electronic character of the substituent, which can significantly impact the compound's efficacy and cytotoxicity. chemicalbook.com

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 2-(Chloroacetamido)-5-chlorobenzophenone | Intermediate for benzodiazepine synthesis google.com |

| 2,5-Diaminobenzophenone | Di-isopropyl urea (B33335) derivative | N-modified 5-amino derivative | Enhanced antimalarial activity chemicalbook.com |

Halogen Exchange and Substitution Reactions

The 2'-chloro substituent on the second phenyl ring is generally unreactive towards typical nucleophilic substitution under standard conditions. Aromatic halides, where the halogen is directly attached to the benzene (B151609) ring, are significantly less reactive than alkyl halides. The C-Cl bond is strengthened by the sp² hybridization of the carbon atom and resonance effects within the aromatic ring.

For a nucleophilic aromatic substitution (SNAr) to occur on the 2'-chloro-substituted ring, two primary conditions are generally required:

Activation by Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the chlorine atom is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com The 2,5-diamino-2'-chlorobenzophenone molecule lacks such activating groups on the chloro-substituted ring.

Strong Nucleophiles: Very strong nucleophiles or harsh reaction conditions are often needed to force the substitution.

Due to the absence of strong activating groups, intermolecular halogen exchange or substitution reactions at the 2'-chloro position are not commonly observed. Instead, the molecule's reactivity is dominated by reactions involving the amino groups and subsequent intramolecular cyclizations, where the 2'-chloro atom can act as a leaving group in an intramolecular SNAr reaction (see Section 6.3.1).

Cyclization Reactions to Form Heterocyclic Systems

2-Aminobenzophenones are highly valuable precursors for synthesizing a wide array of heterocyclic compounds, including quinolines, quinazolines, and, most notably, benzodiazepines. nih.govwum.edu.pl The strategic positioning of the amino group and the benzoyl moiety facilitates intramolecular cyclization reactions to form these fused ring systems.

The synthesis of the 1,4-benzodiazepine core is one of the most important applications of 2-aminobenzophenone derivatives. The general strategy involves first acylating the 2-amino group with a haloacetyl halide (e.g., chloroacetyl chloride), followed by an intramolecular cyclization.

In a typical synthesis, the 2-(2-chloroacetamido)-5-chlorobenzophenone intermediate is treated with ammonia. google.com The ammonia acts as a source of nitrogen for the diazepine (B8756704) ring. The reaction proceeds via an intramolecular nucleophilic substitution, where the newly introduced nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the seven-membered diazepine ring. Hexamethylenetetramine is often used as a reagent in this condensation process. google.com

This cyclization is a form of intramolecular nucleophilic aromatic substitution (SNAr), where the nucleophile (the amide nitrogen from the cyclizing agent) and the leaving group (the 2'-halogen) are part of the same molecule, making the reaction kinetically favorable.

2-Aminobenzophenones serve as key starting materials for the synthesis of substituted quinolines via reactions such as the Friedländer annulation. This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). patsnap.com

In the context of 2,5-diamino-2'-chlorobenzophenone, the 2-amino group and the adjacent ketone functionality can react with compounds containing α-methylene ketones or esters to construct the quinoline skeleton. For example, studies have shown that 2-aminobenzophenones react with acetylenic esters in the presence of catalysts like nano SnO₂ to afford various quinoline derivatives in high yields under mild conditions. researchgate.net This reaction provides a direct route to highly substituted quinolines, which are important scaffolds in medicinal chemistry. nih.gov

Ring expansion is a fascinating and powerful tool in organic synthesis, allowing for the construction of larger, often more complex, ring systems from smaller, more readily available precursors. A notable example involving a derivative of the target compound is found in the synthesis of the benzodiazepine drug Lorazepam. wikipedia.org

The synthesis of Lorazepam starts with 2-amino-2',5-dichlorobenzophenone. The key steps illustrating the ring expansion mechanism are as follows:

Initial Cyclization: The starting benzophenone is first reacted with hydroxylamine and then chloroacetyl chloride to form a 6-chloro-2-chloromethyl-4-(2′-chlorophenyl)quinazolin-3-oxide. This is a six-membered heterocyclic system.

Nucleophilic Attack and Ring Opening: This quinazoline intermediate is then treated with methylamine. The methylamine acts as a nucleophile, attacking the quinazoline ring.

Rearrangement and Ring Expansion: The attack by methylamine initiates a rearrangement cascade. This process leads to the cleavage of the six-membered quinazoline ring and subsequent re-cyclization to form a more stable seven-membered diazepine ring.

Final Product Formation: The resulting product is 7-chloro-2-methylamino-5-(2′-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide, which is then further processed to yield Lorazepam. wikipedia.org

This base-promoted molecular rearrangement, transforming a six-membered quinazoline into a seven-membered 1,4-benzodiazepine, is a key mechanistic pathway in the synthesis of several important pharmaceutical compounds. A similar reactivity has been reported where 3-aminoquinoline-2,4-diones undergo a base-promoted rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

Investigation of Aryne and Nucleophilic Substitution Mechanisms

The reactivity of the 2'-chloro group is central to many of the cyclization reactions of 2-amino-2'-chlorobenzophenone derivatives. The mechanisms governing these transformations primarily fall into the categories of nucleophilic aromatic substitution (SNAr) and, potentially, aryne-mediated reactions.

The intramolecular cyclization to form benzodiazepines (as discussed in 6.3.1) is a classic example of an intramolecular SNAr reaction. The mechanism involves two main steps:

Addition: The nucleophile (an amide nitrogen) attacks the aromatic carbon bearing the chlorine atom (the ipso-carbon). This disrupts the aromaticity of the ring and forms a negatively charged, sp³-hybridized intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the final cyclized product. libretexts.org

This addition-elimination mechanism is distinct from SN1 and SN2 reactions and is favored in this intramolecular context. masterorganicchemistry.com

Another potential mechanism for reactions on aryl halides involves the formation of a highly reactive "benzyne" (or aryne) intermediate. masterorganicchemistry.com This pathway, also known as an elimination-addition mechanism, typically requires a very strong base to deprotonate a proton ortho to the halogen, followed by the elimination of the halide to form a transient carbon-carbon triple bond within the benzene ring. The nucleophile then adds to one of the carbons of the triple bond. While this mechanism is well-established for certain aryl halides under strongly basic conditions, it is less likely to be the primary pathway for the intramolecular cyclizations of 2-amino-2'-chlorobenzophenone derivatives, where the intramolecular SNAr pathway is more direct and kinetically favored. However, aryne intermediates have been utilized in novel synthetic routes to access 2-aminobenzophenone precursors themselves, for instance, through the reaction of arynes with acyl hydrazides, which undergo a molecular rearrangement. nih.govacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,5-Diamino-2'-chlorobenzophenone |

| 2-Amino-5-chlorobenzophenone |

| Chloroacetyl chloride |

| 2-(Chloroacetamido)-5-chlorobenzophenone |

| Ammonia |

| Hexamethylenetetramine |

| 1,4-Benzodiazepine |

| Quinoline |

| Acetylenic esters |

| Lorazepam |

| 2-Amino-2',5-dichlorobenzophenone |

| Hydroxylamine |

| 6-Chloro-2-chloromethyl-4-(2′-chlorophenyl)quinazolin-3-oxide |

| Methylamine |

| 7-Chloro-2-methylamino-5-(2′-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide |

| 3-Aminoquinoline-2,4-dione |

| 1,4-Benzodiazepine-2,5-dione |

| Prazepam |

| Cyclopropanecarbonyl chloride |

Cleavage Reactions (e.g., Haller-Bauer Scission)

Cleavage reactions, particularly those involving the scission of carbon-carbon bonds, are significant in the structural modification of organic molecules. One such reaction is the Haller-Bauer scission, which involves the base-induced cleavage of non-enolizable ketones. While specific studies on the cleavage reactions of Benzophenone, 2,5-diamino-2'-chloro- are not extensively documented in publicly available literature, its reactivity can be inferred from the established principles of the Haller-Bauer reaction and the electronic effects of its substituents.

The Haller-Bauer reaction typically proceeds via the nucleophilic addition of a strong base, such as sodium amide, to the carbonyl carbon of a non-enolizable ketone. This is followed by the cleavage of the bond between the carbonyl carbon and one of the adjacent carbon atoms, leading to the formation of a carboxamide and a hydrocarbon.

The susceptibility of a benzophenone derivative to Haller-Bauer scission is influenced by the electronic nature of the substituents on its aromatic rings. In the case of Benzophenone, 2,5-diamino-2'-chloro-, the molecule possesses two amino groups on one phenyl ring and a chlorine atom on the other.

Research on substituted 2-chlorobenzophenones has shown that the parent compound, 2-chlorobenzophenone, undergoes complete scission under the conditions of the Haller-Bauer reaction. However, the introduction of electron-releasing groups, such as methoxy or hydroxy groups, can lead to partial scission scholaris.ca. The amino groups in Benzophenone, 2,5-diamino-2'-chloro- are strong electron-donating groups. Their presence is expected to increase the electron density on the phenyl ring they are attached to, which could influence the stability of the intermediates formed during the reaction and potentially hinder the cleavage process.

Conversely, the 2'-chloro substituent is an electron-withdrawing group, which would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the base. The interplay of these opposing electronic effects from the amino and chloro substituents would ultimately determine the feasibility and outcome of a Haller-Bauer scission of Benzophenone, 2,5-diamino-2'-chloro-.

Detailed mechanistic studies and reaction outcomes for the Haller-Bauer scission of variously substituted benzophenones are crucial for predicting the behavior of complex molecules like Benzophenone, 2,5-diamino-2'-chloro-. The following table summarizes the expected influence of the substituents present in Benzophenone, 2,5-diamino-2'-chloro- on the Haller-Bauer reaction based on general principles.

| Substituent | Position | Electronic Effect | Expected Influence on Haller-Bauer Scission |

| 2,5-diamino | Phenyl Ring A | Electron-donating | May decrease the rate of cleavage or lead to partial scission. |

| 2'-chloro | Phenyl Ring B | Electron-withdrawing | May facilitate nucleophilic attack at the carbonyl carbon. |

Further empirical studies are necessary to fully elucidate the reactivity of Benzophenone, 2,5-diamino-2'-chloro- in cleavage reactions like the Haller-Bauer scission and to determine the precise nature of the resulting products.

Insufficient Information to Generate Article on the Coordination Chemistry of Benzophenone, 2,5-diamino-2'-chloro-

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the coordination chemistry of the chemical compound "Benzophenone, 2,5-diamino-2'-chloro-". The performed searches, utilizing the compound's name and CAS number (58479-51-9), did not yield any studies detailing its use in ligand design, the synthesis of its Schiff bases, or the formation and characterization of its metal complexes.

The body of existing research predominantly focuses on a different isomer, 2-amino-5-chlorobenzophenone . This related compound is a well-known precursor in the synthesis of various Schiff bases and their subsequent transition metal complexes, and extensive data exists for its coordination behavior, stoichiometry, and spectroscopic properties. niscpr.res.innih.govresearchgate.net

However, the user's request was to focus solely on the chemical compound “Benzophenone, 2,5-diamino-2'-chloro-”. Due to the absence of specific data for this particular molecule in the scientific literature concerning its coordination chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline.

Constructing the requested article would require extrapolating data from the incorrect isomer or fabricating findings, which would compromise the scientific accuracy and integrity of the information presented. Therefore, until research on the coordination chemistry of Benzophenone, 2,5-diamino-2'-chloro- is published, an article on this specific subject cannot be written.

Coordination Chemistry of Benzophenone, 2,5 Diamino 2 Chloro

Proposed Geometries and Binding Sites in Complexes

Direct experimental studies and detailed research findings on the coordination chemistry of the specific compound Benzophenone (B1666685), 2,5-diamino-2'-chloro- are not extensively available in published literature. Consequently, the discussion of its proposed geometries and binding sites in metal complexes is largely inferential, based on the well-documented coordination behavior of structurally related molecules, particularly derivatives of 2-amino-5-chlorobenzophenone (B30270).

The structure of Benzophenone, 2,5-diamino-2'-chloro- features several potential donor atoms: the nitrogen atoms of the two amino groups and the oxygen atom of the carbonyl group. The spatial arrangement of these groups would allow for several possible coordination modes. It could potentially act as a bidentate or tridentate ligand. The most probable binding sites are the carbonyl oxygen and the nitrogen of the amino group at the 2-position, which could form a stable five-membered chelate ring with a metal ion. The second amino group at the 5-position is less likely to be involved in chelation with the same metal center due to steric constraints but could potentially bridge to another metal ion, leading to the formation of polynuclear complexes.

However, in the field of coordination chemistry, simple aminobenzophenones are often used as precursors to synthesize more complex ligands, such as Schiff bases or thiosemicarbazones, which offer enhanced chelating capabilities and stability. The coordination chemistry of these derivatives has been more thoroughly investigated.

Coordination via Schiff Base Derivatives

Schiff bases derived from 2-aminobenzophenones are versatile ligands. When Benzophenone, 2,5-diamino-2'-chloro- reacts with aldehydes or ketones, new imine (-C=N-) functionalities are formed. These imine nitrogens are excellent coordination sites. If the reactant aldehyde/ketone also contains another donor group (like a hydroxyl group), the resulting Schiff base can act as a multidentate ligand.

For metal complexes involving such Schiff base ligands, various geometries are proposed based on the metal ion and stoichiometry. ajpojournals.orgresearchgate.net Common geometries include tetrahedral, square planar, and octahedral. nih.govmdpi.com

Coordination via Thiosemicarbazone Derivatives

Another important class of derivatives is thiosemicarbazones, formed by reacting the carbonyl group of the benzophenone moiety with thiosemicarbazide. The resulting thiosemicarbazone ligand typically coordinates to metal ions in a bidentate fashion through the sulfur atom and one of the hydrazine (B178648) nitrogen atoms. nih.govnih.gov Spectroscopic data from studies on copper(II) and palladium(II) complexes of S-methyl thiosemicarbazone derivatives of 2-amino-5-chlorobenzophenone suggest coordination involves these N and S atoms. researchgate.net

The geometries of these thiosemicarbazone complexes are often square planar or octahedral, depending on the coordination number of the central metal ion. nih.gov For instance, EPR spectra of copper(II) complexes with a thiosemicarbazone derivative of 2-amino-5-chlorobenzophenone indicated an axial symmetry around the copper ion. researchgate.net

The following tables summarize the proposed geometries and binding sites for metal complexes of ligands structurally related to Benzophenone, 2,5-diamino-2'-chloro-.

Table 1: Proposed Geometries in Metal Complexes of Related Ligands

| Metal Ion | Ligand Type (Derivative of Aminobenzophenone) | Proposed Geometry |

| Co(II), Ni(II) | Tridentate Schiff Base | Octahedral |

| Mn(II) | Tridentate Schiff Base | Tetrahedral |

| Cr(III), Fe(III) | Schiff Base | Octahedral |

| Cu(II) | Schiff Base | Square Planar |

| Zn(II) | Schiff Base | Tetrahedral |

| Cu(II), Pd(II) | Thiosemicarbazone | Square Planar / Distorted Octahedral |

Table 2: Common Binding Sites in Coordinated Derivatives of Aminobenzophenones

| Derivative Type | Primary Binding Sites | Description |

| Schiff Bases | Imine Nitrogen (C=N), Phenolic Oxygen (-OH) | The imine nitrogen formed via condensation and a donor group from the aldehyde/ketone precursor are the primary sites for chelation. ajpojournals.org |

| Thiosemicarbazones | Thiolic Sulfur (C=S), Azomethine Nitrogen (C=N) | Coordination typically occurs through the sulfur atom and the nitrogen atom of the newly formed azomethine group. nih.govnih.gov |

Exploration of Materials Science Applications

Nonlinear Optical (NLO) Properties

There is no available data in the scientific literature concerning the nonlinear optical (NLO) properties of Benzophenone (B1666685), 2,5-diamino-2'-chloro-. Theoretical or experimental studies detailing its hyperpolarizability, NLO coefficients, or other related parameters could not be located.

Second Harmonic Generation (SHG) Efficiency

No studies were found that measure or calculate the Second Harmonic Generation (SHG) efficiency of Benzophenone, 2,5-diamino-2'-chloro-. Consequently, there is no data to report on its potential for frequency-doubling applications.

Relationship between Molecular Structure and NLO Response

An analysis of the relationship between the specific molecular structure of Benzophenone, 2,5-diamino-2'-chloro- (featuring two amino groups and a chlorine atom at the 2'-position) and its NLO response has not been published. nist.govguidechem.com While the presence of donor (amino) and acceptor (carbonyl) groups across a conjugated system is a common motif for NLO materials, specific studies for this compound are absent.

Applications in Dye Chemistry and Pigment Development

There is no information available that documents the use of Benzophenone, 2,5-diamino-2'-chloro- as a precursor, intermediate, or final product in dye chemistry or pigment development. Searches for its application in the synthesis of azo dyes, vat dyes, or other classes of colorants did not yield any results.

Investigation of Photoconductivity

Studies on Biological Activity Mechanisms in Vitro/molecular Level

Enzyme Inhibition Studies

The primary mechanism of action investigated for compounds based on the 2,5-diaminobenzophenone scaffold is enzyme inhibition.

The 2,5-diaminobenzophenone scaffold, the core structure of Benzophenone (B1666685), 2,5-diamino-2'-chloro-, has been identified as a potent inhibitor of the enzyme farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, including the Ras protein, which is implicated in cancer cell signaling pathways. Inhibition of FPTase is a key target for the development of anticancer agents. nih.govnih.gov

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of a series of 95 diaminobenzophenone derivatives as yeast farnesyltransferase inhibitors has provided significant insights. The study highlighted that the inhibitory activity of these compounds is strongly influenced by a combination of steric, electrostatic, and hydrophobic properties. nih.gov While specific IC50 values for 2,5-diamino-2'-chlorobenzophenone were not detailed in this comparative study, the analysis of the scaffold indicates that substitutions on the phenyl rings are critical for bioactivity. The presence and position of substituents like the chloro group and amino groups directly impact the molecule's interaction with the enzyme's active site.

Table 1: Key Determinants of Farnesyltransferase Inhibition by the Diaminobenzophenone Scaffold

| Property | Influence on Inhibitory Activity |

|---|---|

| Steric Properties | The size and shape of the substituents affect the fit of the molecule into the enzyme's binding pocket. |

| Electrostatic Fields | The distribution of charge on the molecule influences its electrostatic interactions with amino acid residues in the active site. |

This table is based on the findings of a 3D-QSAR study on diaminobenzophenone derivatives. nih.gov

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. nih.govmdpi.com Inhibition of specific GST isoenzymes, which can be overexpressed in cancer cells, is a strategy to overcome drug resistance. frontiersin.org However, based on a review of the available scientific literature, no specific studies have been published that investigate the inhibitory activity of Benzophenone, 2,5-diamino-2'-chloro- against any GST isoenzymes.

DNA Interaction Studies

Many small organic molecules, particularly those with planar aromatic structures, can interact with DNA through various binding modes, including intercalation (inserting between base pairs) or groove binding (fitting into the minor or major grooves of the DNA helix). nih.gov These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects. Despite the planar aromatic nature of the benzophenone core, there is no specific experimental data in the reviewed literature that characterizes the binding mode or intercalation mechanisms of Benzophenone, 2,5-diamino-2'-chloro- with DNA.

Antiproliferative Activity at the Cellular Level (In Vitro)

Compounds that inhibit key cellular enzymes or interact with DNA often exhibit antiproliferative activity against cancer cell lines. nih.govmdpi.comnih.gov The evaluation of a compound's ability to inhibit the growth of cancer cells is a standard in vitro assay in drug discovery. unimi.it Nevertheless, searches of scientific databases did not yield any studies reporting on the antiproliferative or cytotoxic effects of Benzophenone, 2,5-diamino-2'-chloro- on any specific human cancer cell lines.

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. ukrbiochemjournal.orgukrbiochemjournal.org Mechanisms of apoptosis often involve the activation of caspases and regulation by the Bcl-2 family of proteins. nih.govresearchgate.net Structurally related compounds, such as chalcones, have been shown to induce apoptosis in leukemia cell lines. nih.govresearchgate.net However, no specific research has been published demonstrating or characterizing the induction of apoptosis by Benzophenone, 2,5-diamino-2'-chloro-.

Impact on VEGF-A Inhibition and Angiogenesis Pathways (Molecular Level)

There is no available research data specifically investigating the effect of Benzophenone, 2,5-diamino-2'-chloro- on Vascular Endothelial Growth Factor A (VEGF-A) or its associated angiogenesis signaling pathways at a molecular level.

Antimicrobial and Antifungal Mechanisms (In Vitro)

No in vitro studies detailing the antimicrobial or antifungal mechanisms of action for Benzophenone, 2,5-diamino-2'-chloro- have been found in the available literature. While studies exist for other benzophenone derivatives researchgate.netnih.gov, this specific compound has not been evaluated.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Reactivity and Electronic Properties

The reactivity and electronic properties of the 2,5-diamino-2'-chlorobenzophenone molecule are fundamentally governed by the interplay of its constituent functional groups. The benzophenone (B1666685) core itself is an aromatic ketone, where two phenyl rings are connected by a carbonyl group. The electronic nature of this core is significantly modulated by the attached substituents.

On the second phenyl ring, the chlorine atom at the 2' position is an electron-withdrawing group due to its high electronegativity (inductive effect), yet it is also a weak deactivator in electrophilic aromatic substitution. The presence and position of such a halogen can create specific electronic environments that are crucial for molecular interactions. For instance, in studies of related 2-amino-5-chlorobenzophenone (B30270) derivatives, the chloro group is a key feature in molecules designed for central nervous system (CNS) activity. sciencemadness.orgresearchgate.net

Modifications to these substituents can lead to significant changes in physicochemical properties such as:

Lipophilicity (Log P): The balance between hydrophilic amino groups and the lipophilic benzophenone core, further modified by the chloro substituent, dictates the molecule's solubility and ability to cross biological membranes. Altering substituents, for example by adding alkyl or aryl groups, can systematically modify the Log P value to optimize pharmacokinetic properties. researchgate.net

Molecular Shape and Volume: The size and spatial arrangement of substituents influence how the molecule fits into the binding pocket of a biological target. QSAR studies on related 2,5-diaminobenzophenone derivatives have shown that molecular volume and shape are important parameters for their biological activity. nih.gov

The table below illustrates how modifications can influence key physicochemical parameters, based on findings from related benzophenone derivatives.

| Modification | Substituent Change | Predicted Impact on Electronic Properties | Predicted Impact on Physicochemical Properties |

| Acylation of 5-amino group | -NH₂ → -NHCOR | Converts electron-donating group to electron-withdrawing | Increases lipophilicity, may alter polarity and H-bonding capacity |

| Substitution on aniline (B41778) moiety (at 2-amino position) | -NH₂ → -NH-Aryl | Modifies steric bulk and electronic nature depending on aryl substituents | Significantly changes molecular shape and Log P |

| Halogen modification at 2'-position | -Cl → -F, -Br, -I | Alters electronegativity and atomic size | Affects binding interactions (e.g., halogen bonding) and lipophilicity |

Correlation of Structural Variations with Biological Activity

Structural variations on the 2,5-diaminobenzophenone scaffold have been correlated with a wide range of biological activities, including antimalarial, anticancer, and skeletal muscle relaxant effects. chemicalbook.comsciencemadness.orgnih.gov

In the context of antimalarial activity, modifications at the 5-amino position of 2,5-diaminobenzophenones have been shown to be critical. While the parent 5-amino compound has modest activity, introducing acyl or sulfonyl residues at this position can increase potency by up to 70-fold. chemicalbook.com For instance, a di-isopropyl urea (B33335) derivative of a 2,5-diaminobenzophenone showed an IC₅₀ of 110 nM against Plasmodium falciparum. chemicalbook.com This highlights that converting the 5-amino group from an electron-donating to an electron-withdrawing group via acylation is a key strategy for enhancing antimalarial efficacy. chemicalbook.com

For antimitotic (anticancer) activity, research on 2-aminobenzophenone (B122507) derivatives revealed that the presence of an amino group at the ortho (2-position) of the benzophenone ring is integral for increased growth inhibition in cancer cell lines. nih.gov This suggests that the 2-amino group in the 2,5-diamino-2'-chlorobenzophenone scaffold is a crucial pharmacophoric feature.

Furthermore, studies on a series of 2-amino-5-chlorobenzophenone derivatives, which share a similar substitution pattern, have demonstrated their potential as skeletal muscle relaxants. sciencemadness.orgresearchgate.net The activity was found to be dependent on the nature of the substituent attached to the 2-amino group. In one study, a derivative bearing an o-toluidine (B26562) substituent exhibited the highest activity. sciencemadness.orgresearchgate.net This indicates that steric and electronic properties of substituents introduced at this position can fine-tune the biological response.

The table below summarizes the observed biological activities for different structural motifs related to 2,5-diamino-2'-chlorobenzophenone.

| Structural Scaffold | Modification | Biological Activity | Key Finding |

| 2,5-Diaminobenzophenones | Acylation/sulfonation at 5-amino position | Antimalarial | Conversion of the 5-amino group to an electron-withdrawing moiety significantly enhances activity. chemicalbook.com |

| 2-Aminobenzophenones | Introduction of ortho-amino group | Antimitotic | The 2-amino group is crucial for growth inhibition in human cancer cell lines. nih.gov |

| 2-Amino-5-chlorobenzophenones | Substitution on the 2-amino group with various anilines | Skeletal Muscle Relaxant | Activity is sensitive to the substituent on the aniline moiety, with o-toluidine being optimal in one study. sciencemadness.orgresearchgate.net |

| 2,5-Diaminobenzamides | Optimization of substituents | Anti-proliferative | A 2,5-diaminobenzamide (B14656821) derivative showed an IC₅₀ of 1.0 µM against human cancer cell lines. nih.gov |

Computational Approaches to SAR (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of complex molecules like benzophenone derivatives. These approaches establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

A significant 2D-QSAR study was conducted on a series of 92 farnesyltransferase inhibitors (FTIs) that featured the 2,5-diaminobenzophenone scaffold. nih.gov Farnesyltransferase is a target for anticancer and antimalarial drugs. The study aimed to predict the half-maximal inhibitory concentration (IC₅₀) of these compounds. Using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), the researchers developed models to predict the biological activity. nih.gov

The results of this QSAR study provided key insights into the structural requirements for potent FTI activity:

Model Predictability: Both linear (MLR) and non-linear (ANN, SVM) models showed good predictive capability. The non-linear models, however, exhibited higher accuracy, suggesting a complex relationship between the structural features and the biological activity. nih.gov

These computational models can be used to predict the activity of new, unsynthesized derivatives of 2,5-diaminobenzophenone, thereby guiding the design of more potent compounds and reducing the time and cost associated with drug discovery. nih.gov For the specific compound 2,5-diamino-2'-chlorobenzophenone, these models could predict its potential as an FTI and suggest further modifications to enhance its activity. For example, the models could help determine the optimal size and polarity for a substituent that might be added to one of the amino groups, while keeping the 2'-chloro group constant.

Future Research Directions

Development of Advanced Synthetic Methodologies

Current synthetic routes to substituted benzophenones, such as the Friedel-Crafts acylation and methods involving organometallic reagents, provide a foundation for producing Benzophenone (B1666685), 2,5-diamino-2'-chloro-. However, these methods can sometimes be limited by harsh reaction conditions and the generation of significant waste. Future research will likely concentrate on developing more efficient, sustainable, and modular synthetic strategies. rsc.org This includes the exploration of greener catalysts and reaction media to improve the environmental footprint of the synthesis. 360iresearch.com Furthermore, the development of late-stage functionalization techniques could allow for the efficient diversification of the benzophenone core, enabling the rapid generation of a library of derivatives. nih.gov

Exploration of Novel Derivatives with Tailored Properties